molecular formula C4H11NO B3051972 O-tert-butylhydroxylamine CAS No. 37477-16-0

O-tert-butylhydroxylamine

Cat. No.: B3051972
CAS No.: 37477-16-0
M. Wt: 89.14 g/mol
InChI Key: KKVUFSINQFSJNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-tert-butylhydroxylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like sodium tungstate dihydrate. The mixture is cooled, and hydrogen peroxide is added gradually to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

O-tert-butylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products have significant applications in organic synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of O-tert-butylhydroxylamine involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. This property allows it to participate in a wide range of chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

O-tert-butylhydroxylamine can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the hydroxylamine group. This compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability .

Properties

IUPAC Name

O-tert-butylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,3)6-5/h5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVUFSINQFSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380707
Record name O-tert-butylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37477-16-0
Record name O-tert-butylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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